(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
CAS No.:
Cat. No.: VC17367166
Molecular Formula: C15H20BrNO4
Molecular Weight: 358.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20BrNO4 |
|---|---|
| Molecular Weight | 358.23 g/mol |
| IUPAC Name | (2R)-2-[(3-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
| Standard InChI Key | PALAEQFKVALUOR-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)Br)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)C(=O)O |
Introduction
Chemical Identity and Structural Features
The compound (R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has the molecular formula C₁₅H₂₀BrNO₄ and a molecular weight of 358.23 g/mol . Its IUPAC name is (2R)-2-[(3-bromophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid, and it is registered under CAS number 886364-87-0 . The structure comprises three key functional groups:
-
A 3-bromobenzyl group at the second carbon, enabling π-π interactions with aromatic residues in proteins.
-
A Boc-protected amine at the third carbon, which stabilizes the amino group during synthetic procedures.
-
A propanoic acid terminus, facilitating solubility in polar solvents and participation in condensation reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀BrNO₄ |
| Molecular Weight | 358.23 g/mol |
| CAS Number | 886364-87-0 |
| Chiral Center | R-configuration at C2 |
| Purity (Commercial) | ≥97% (Research grade) |
Synthesis and Stereochemical Control
The synthesis of (R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves multi-step protocols to ensure stereochemical fidelity. A typical route includes:
-
Chiral Precursor Preparation: Starting from enantiomerically pure amino acids, such as (R)-phenylalanine, the benzyl group is functionalized with a bromine atom at the meta position.
-
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent unwanted side reactions .
-
Carboxylic Acid Activation: The propanoic acid group is introduced via carboxylation or oxidation of a terminal alcohol, followed by purification via recrystallization or chromatography.
Critical challenges include maintaining the R-configuration during bromobenzylation and avoiding racemization during Boc protection. Advanced techniques like asymmetric catalysis and chiral HPLC are employed to ensure enantiomeric excess ≥98% .
Applications in Medicinal Chemistry
Drug Design and Development
The compound’s structural versatility makes it a valuable building block for:
-
Peptide Mimetics: The Boc group safeguards the amine during solid-phase peptide synthesis, while the bromobenzyl moiety enhances binding to hydrophobic pockets in target proteins .
-
Enzyme Inhibitors: Its ability to mimic natural substrates allows researchers to study protease and kinase inhibition mechanisms, particularly in cancer and neurodegenerative diseases.
Biochemical Assays
In enzymology, this compound is used to:
-
Probe active-site interactions via X-ray crystallography, leveraging bromine’s heavy atom effect for phase determination .
-
Quantify binding affinities using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
Biological Activities and Mechanistic Insights
The 3-bromobenzyl group facilitates halogen bonding with electron-rich regions in proteins, while the Boc group modulates solubility and prevents premature deamination . Key findings include:
-
Selective Serotonin Reuptake Inhibition: Structural analogs of this compound exhibit nanomolar affinity for serotonin transporters, suggesting potential antidepressant applications .
-
Antimicrobial Properties: Derivatives with modified benzyl groups show activity against Gram-positive bacteria, attributed to cell wall synthesis disruption .
Related Compounds and Structural Analogues
Variations in the benzyl substituent or Boc group alter physicochemical and biological properties:
Table 2: Comparative Analysis of Structural Analogues
The 3-bromophenyl derivative exhibits enhanced lipophilicity compared to the 2-bromophenyl analogue, influencing membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume